Lipophilicity Advantage of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Over 4-Phenyl Analog
A direct computed property comparison reveals that 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol has a significantly higher calculated lipophilicity than a direct structural analog where the cyclohexyl group is replaced by a phenyl group (4,5-diphenyl-4H-1,2,4-triazole-3-thiol). This increase in lipophilicity is a key parameter for membrane permeability and oral bioavailability predictions. [1]
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (Predicted XLogP3 = 2.5-2.9 range based on typical phenyl contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.9 units |
| Conditions | In silico prediction computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity (XLogP3 = 3.4) suggests improved membrane permeability compared to less lipophilic analogs, a critical differentiator for cell-based assay performance and in vivo candidate selection.
- [1] PubChem. 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Compound Summary. CID 696377. View Source
